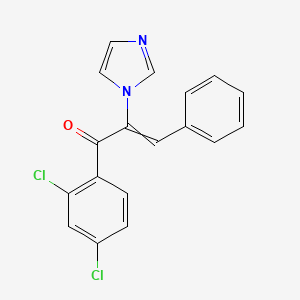
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, an imidazole ring, and a phenylprop-2-en-1-one moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where a solution of acetophenone is added to a solution of 2,4-dichlorobenzaldehyde in ethanol, with sodium hydroxide as the catalyst . The reaction mixture is stirred at room temperature, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CYP51, which is crucial in the biosynthesis of ergosterol, a key component of the cell membrane in certain parasites . This inhibition disrupts the cell membrane integrity, leading to the death of the parasite. Additionally, the compound’s imidazole ring allows it to form stable complexes with metal ions, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone: This compound shares a similar structure but lacks the phenylprop-2-en-1-one moiety, which may result in different chemical and biological properties.
(E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has been studied for its potential as a COVID-19 drug candidate, highlighting its antiviral properties.
Eigenschaften
Molekularformel |
C18H12Cl2N2O |
|---|---|
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
BFIVVDFEHOSPHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


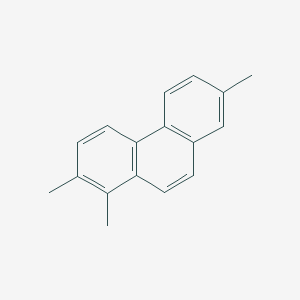
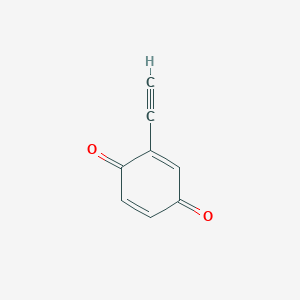
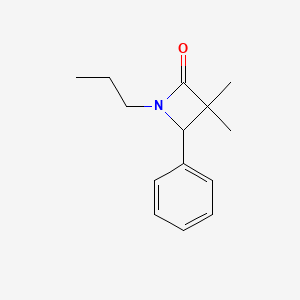
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

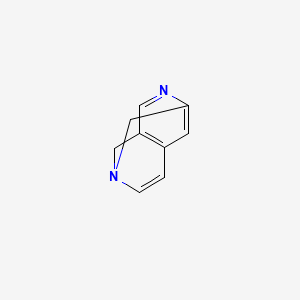

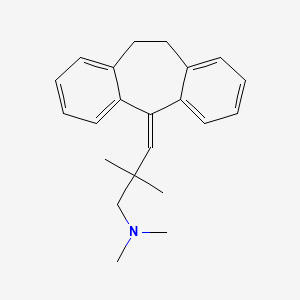
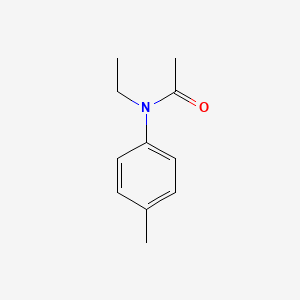
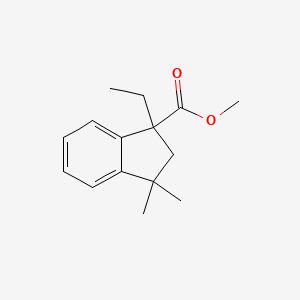

![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

